molecular formula C7H8O4S B13569156 Hydroxymethylbenzenesulphonic acid CAS No. 94086-65-4

Hydroxymethylbenzenesulphonic acid

Cat. No.: B13569156
CAS No.: 94086-65-4
M. Wt: 188.20 g/mol
InChI Key: PUVZCXOXLTYJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxymethylbenzenesulphonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzene derivatives. For example, benzenesulfonic acid can be prepared by the action of chlorosulfonic acid on benzene . The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under acidic conditions. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydroxymethyl and sulfonic acid groups direct the incoming electrophile to specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hydroxymethylbenzenesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

Hydroxymethylbenzenesulphonic acid can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

94086-65-4

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

2-(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)

InChI Key

PUVZCXOXLTYJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.